molecular formula C9H7ClO4 B8527462 3-(Carboxymethyl)-2-chlorobenzoic acid

3-(Carboxymethyl)-2-chlorobenzoic acid

Cat. No. B8527462
M. Wt: 214.60 g/mol
InChI Key: WOBHBXVGJDVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Carboxymethyl)-2-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Carboxymethyl)-2-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Carboxymethyl)-2-chlorobenzoic acid

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(carboxymethyl)-2-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c10-8-5(4-7(11)12)2-1-3-6(8)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

WOBHBXVGJDVGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (60 mL) was added dropwise to ice-cold water (75 mL) and the resulting solution was added to 2-chloro-3-(cyanomethyl)benzoic acid [Aromatic Intermediate 11, step b] (14 g). The resulting suspension was heated to reflux (165° C.) for 30 min during which the starting material dissolved and a new precipitate was observed. The reaction was allowed to cool and was diluted with water (250 mL) and extracted with ethyl acetate (3×500 mL). The combined organic phases were washed with water (250 mL) and brine (250 mL), then dried over magnesium sulphate and evaporated to give the subtitled compound as a white solid. Yield 13.7 g.
Quantity
60 mL
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75 mL
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14 g
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250 mL
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (2.976 g) in water (30 mL) was added to a suspension of 2-chloro-3-(cyanomethyl)benzoic acid (example 80, step a) (4.12 g) in ethanol (30 mL) and the resulting solution was heated at reflux for 2 hours, then allowed to cool overnight. The mixture was concentrated in vacuo to remove the ethanol and then diluted with water and washed twice with ethyl acetate. The organic phases were discarded, whilst the aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and extracted three times with ethyl acetate. The combined extracts were dried over anhydrous magnesium sulphate and concentrated in vacuo to afford the crude subtitled compound as a yellow solid. Yield 4.11 g. Used directly.
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2.976 g
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0 (± 1) mol
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30 mL
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30 mL
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solvent
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Synthesis routes and methods III

Procedure details

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